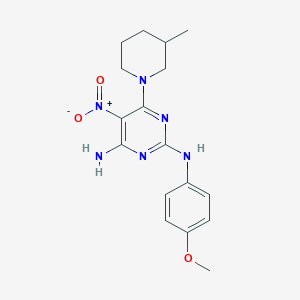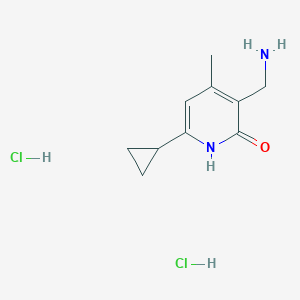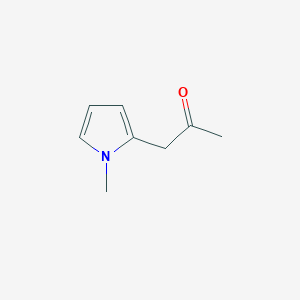![molecular formula C13H21N3O2S B2923520 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide CAS No. 893927-46-3](/img/structure/B2923520.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is fused with a thiophene ring, another type of aromatic heterocycle .
Molecular Structure Analysis
The compound contains a pyrazole ring fused with a thiophene ring, which suggests it may have interesting electronic properties. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. The tert-butyl group could make the compound more hydrophobic, while the heterocycles could contribute to its electronic properties .Applications De Recherche Scientifique
Hydrogen Bonding Patterns
Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have elucidated the importance of hydrogen-bonding patterns in the structural formation of these compounds. These patterns contribute to the arrangement of molecules into chains and sheets, facilitated by a combination of C-H...O and C-H...π(arene) hydrogen bonds. Such structural insights are critical for understanding the molecular interactions and designing compounds with desired properties and functionalities (López et al., 2010).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the application of this chemical framework in drug synthesis, particularly in the production of antimalarial drugs. This process, optimized through the use of various acyl donors and parameters, underscores the compound's role in facilitating selective and efficient chemical transformations, contributing to the development of pharmaceuticals (Magadum & Yadav, 2018).
Novel Pyrazolo[5,1-c][1,2,4]triazines Synthesis
Research into the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines has led to the development of new methods for creating these compounds, which are of interest due to their potential applications in medicinal chemistry and as functional materials. The ability to produce novel derivatives with varying halogen substituents opens up possibilities for exploring new pharmacological activities and material properties (Ivanov et al., 2017).
Cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
The reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides leading to the formation of new compounds through heterocyclization highlight the compound's utility in organic synthesis. These reactions produce a diverse array of heterocyclic compounds, demonstrating the versatility and potential applications of these chemical transformations in creating pharmacologically relevant molecules (Chigorina et al., 2019).
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives in the formation of Co(II) and Cu(II) coordination complexes emphasizes the structural and functional relevance of such compounds in inorganic chemistry and biochemistry. These complexes exhibit significant antioxidant activity, showcasing the potential of these compounds in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-5-18-6-11(17)14-12-9-7-19-8-10(9)15-16(12)13(2,3)4/h5-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIFHJGGWGHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)

![3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B2923442.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-isopropoxybenzoate](/img/structure/B2923443.png)





![N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2923453.png)


![2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2923456.png)
